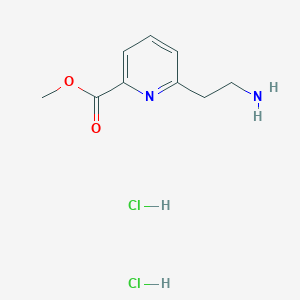
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride typically involves the esterification of 6-(2-aminoethyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 6-(2-aminoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(2-aminoethyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ethyl 6-methylpyridine-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pyrazinecarboxylate: Another ester derivative with a pyrazine ring instead of a pyridine ring.
Uniqueness
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is unique due to its specific aminoethyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C9H14Cl2N2O2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC 名称 |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-3-7(11-8)5-6-10;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI 键 |
LDKYMFSBSDGIFG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
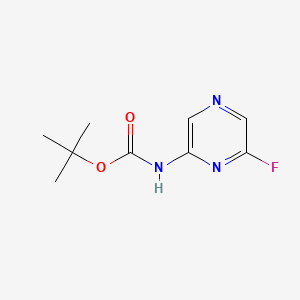
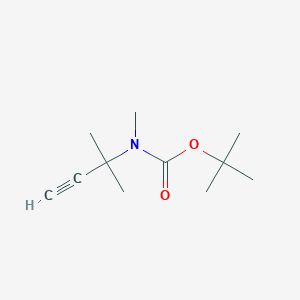
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
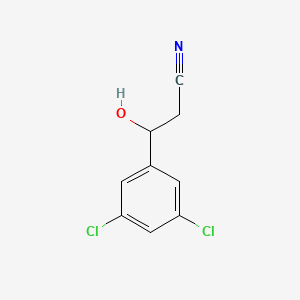

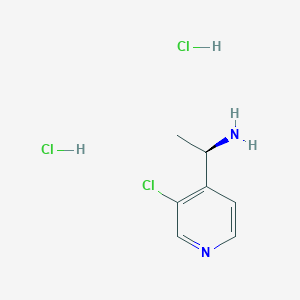
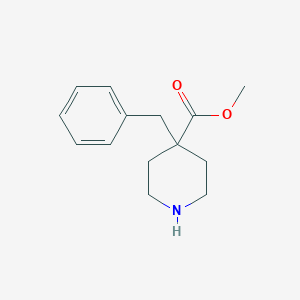
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)

![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
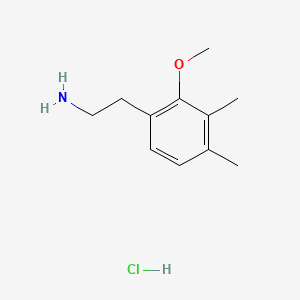

![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
